molecular formula C10H4N4 B098847 quinoxaline-2,3-dicarbonitrile CAS No. 17132-92-2

quinoxaline-2,3-dicarbonitrile

Cat. No.: B098847
CAS No.: 17132-92-2
M. Wt: 180.17 g/mol
InChI Key: MFFPGENYYFVBPT-UHFFFAOYSA-N
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Description

quinoxaline-2,3-dicarbonitrile is an organic compound with the molecular formula C10H4N4. It is a derivative of quinoxaline, characterized by the presence of two cyano groups at the 2 and 3 positions of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2,3-dicarbonitrile typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal or diketones, under specific conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent. For instance, the condensation reaction can be facilitated by using acetic acid as a solvent and heating the mixture to reflux .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave irradiation, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: quinoxaline-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of quinoxaline-2,3-dicarbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, certain quinoxaline derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can disrupt cell signaling pathways, leading to the suppression of tumor growth in cancer models . The molecular targets and pathways involved vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison: quinoxaline-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to quinoxaline-6,7-dicarbonitrile and quinoxaline-5,8-dicarbonitrile, the 2,3-substitution pattern allows for different reactivity and interaction with biological targets. Additionally, the presence of cyano groups in this compound makes it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

quinoxaline-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFPGENYYFVBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303741
Record name 2,3-Dicyanoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17132-92-2
Record name 2,3-Quinoxalinedicarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dicyanoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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